2-methoxyisonicotinoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxypyridine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-6-4-5(7(8)10)2-3-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNSYURGNSEPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598368 | |
| Record name | 2-Methoxypyridine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193538-79-3 | |
| Record name | 2-Methoxypyridine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Studies of 2 Methoxyisonicotinoyl Chloride Reactions
Fundamental Principles of Nucleophilic Acyl Substitution
The reactions of 2-methoxyisonicotinoyl chloride are predominantly governed by the nucleophilic acyl substitution mechanism. This process is characteristic of acyl halides and other carboxylic acid derivatives, involving the replacement of a leaving group on a carbonyl carbon by a nucleophile. libretexts.org The high reactivity of this compound in these substitutions is attributed to the electronic properties of the carbonyl group, which is activated by the electron-withdrawing effects of both the chlorine atom and the methoxy-substituted pyridine (B92270) ring. libretexts.org
Tetrahedral Intermediate Formation and Decomposition Pathways
The universally accepted mechanism for nucleophilic acyl substitution proceeds through a two-step addition-elimination process. masterorganicchemistry.comkhanacademy.org The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon of this compound. This addition step breaks the C=O pi bond, and the electrons move to the oxygen atom, resulting in the formation of a transient, sp³-hybridized tetrahedral intermediate. wikipedia.orgyoutube.comtaylorandfrancis.com
This intermediate is typically unstable and rapidly undergoes the second step: elimination. taylorandfrancis.com The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, the weakest bond to the carbonyl carbon is broken. The chloride ion is an excellent leaving group, and its expulsion is thermodynamically favorable, leading to the formation of the new substituted product. youtube.comlibretexts.org
Table 1: Key Stages of Nucleophilic Acyl Substitution on this compound
| Stage | Description |
|---|---|
| 1. Nucleophilic Attack | A nucleophile attacks the electrophilic carbonyl carbon. |
| 2. Intermediate Formation | A short-lived, unstable tetrahedral alkoxide intermediate is formed. wikipedia.org |
| 3. Leaving Group Elimination | The carbonyl group is reformed by the elimination of the chloride ion (the leaving group). taylorandfrancis.com |
| 4. Deprotonation (if needed) | If the nucleophile was neutral (e.g., water, alcohol, or amine), a final deprotonation step occurs to yield the neutral final product. |
Influence of Leaving Group Efficacy on Reaction Kinetics
The rate of nucleophilic acyl substitution is significantly influenced by the ability of the substituent to act as a leaving group. libretexts.orglibretexts.org A good leaving group is a species that can stabilize the negative charge it acquires upon departure. libretexts.org Generally, good leaving groups are the conjugate bases of strong acids. masterorganicchemistry.com
In the case of this compound, the leaving group is the chloride ion (Cl⁻). Chloride is the conjugate base of hydrochloric acid (HCl), a strong acid, making it a very weak base and an excellent leaving group. masterorganicchemistry.com The facility with which the chloride ion departs is a primary reason for the high reactivity of acyl chlorides compared to other carboxylic acid derivatives like esters or amides, whose leaving groups (alkoxides and amides, respectively) are much stronger bases. libretexts.org This high reactivity means that reactions with this compound are typically rapid and irreversible. libretexts.org
Table 2: Comparison of Leaving Groups in Acyl Compounds
| Acyl Compound | Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
|---|---|---|---|---|
| Acyl Chloride | Cl⁻ | HCl | ~ -7 | Excellent |
| Acid Anhydride (B1165640) | RCOO⁻ | RCOOH | ~ 4-5 | Good |
| Ester | RO⁻ | ROH | ~ 16-18 | Poor |
| Amide | R₂N⁻ | R₂NH | ~ 35-40 | Very Poor |
Reaction Mechanisms with Diverse Nucleophiles
The general mechanism of nucleophilic acyl substitution allows this compound to react with a wide array of nucleophiles to produce different carboxylic acid derivatives.
Hydrolysis Reaction Mechanisms
The hydrolysis of this compound involves the reaction with water to form 2-methoxyisonicotinic acid. Water acts as a neutral nucleophile in this reaction. youtube.com
The mechanism proceeds as follows:
Nucleophilic Attack: A lone pair of electrons from the oxygen atom of a water molecule attacks the carbonyl carbon of this compound. youtube.comyoutube.com
Tetrahedral Intermediate: This forms a tetrahedral intermediate where the oxygen from the water molecule bears a positive charge.
Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion. youtube.com
Deprotonation: A second water molecule acts as a base, deprotonating the positively charged oxygen to yield the final product, 2-methoxyisonicotinic acid, and a hydronium ion. The expelled chloride ion combines with the hydronium ion to form HCl.
This reaction is often vigorous due to the high reactivity of the acyl chloride and the exothermic nature of the formation of hydrogen chloride gas. youtube.com
Alcoholysis Reaction Mechanisms (Esterification)
When this compound reacts with an alcohol (ROH), the process is termed alcoholysis, and it results in the formation of an ester. libretexts.orgyoutube.com The mechanism is analogous to hydrolysis. youtube.comyoutube.com
Nucleophilic Attack: The oxygen atom of the alcohol attacks the carbonyl carbon. youtube.com
Tetrahedral Intermediate: A tetrahedral intermediate is formed. youtube.com
Elimination: The chloride ion is eliminated as the carbonyl group reforms. youtube.comyoutube.com
Deprotonation: The resulting positively charged intermediate is deprotonated, typically by a weak base such as pyridine or another molecule of the alcohol, to give the final ester product and HCl. youtube.com
The inclusion of a non-nucleophilic base like pyridine is common practice in these reactions to neutralize the HCl byproduct, preventing it from causing unwanted side reactions. youtube.com
Aminolysis Reaction Mechanisms (Amide Formation)
Aminolysis is the reaction of this compound with ammonia, a primary amine (RNH₂), or a secondary amine (R₂NH) to produce a primary, secondary, or tertiary amide, respectively. libretexts.orgchemistrysteps.com Amines are generally excellent nucleophiles.
The mechanism follows the established pattern:
Nucleophilic Attack: The lone pair on the nitrogen atom of the amine attacks the carbonyl carbon. youtube.com
Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate is formed. youtube.com
Elimination: The intermediate collapses, expelling the chloride ion to form a protonated amide. youtube.com
Deprotonation: A second equivalent of the amine acts as a base to deprotonate the nitrogen, yielding the neutral amide product and an ammonium (B1175870) chloride salt. youtube.com
The requirement for two equivalents of the amine is a key feature of this reaction: one acts as the nucleophile and the other as a base. youtube.com
Table 3: Summary of Reactions of this compound
| Reaction Type | Nucleophile | Example Nucleophile | Product |
|---|---|---|---|
| Hydrolysis | Water | H₂O | 2-Methoxyisonicotinic acid |
| Alcoholysis | Alcohol | Methanol (CH₃OH) | Methyl 2-methoxyisonicotinate |
| Aminolysis | Amine | Methylamine (CH₃NH₂) | N-methyl-2-methoxyisonicotinamide |
Reactions with Organometallic Reagents and Carbanionic Species
No specific studies detailing the mechanistic aspects of reactions between this compound and organometallic or carbanionic species have been identified in the available literature. The expected reactivity would follow the general patterns observed for acyl chlorides, but empirical data and detailed mechanistic elucidation for this specific substrate are lacking.
Specialized Mechanistic Investigations
Detailed Kinetic Analysis of Reaction Pathways
A detailed kinetic analysis of the reaction pathways of this compound has not been reported in the reviewed scientific literature. Therefore, no data on reaction rates, orders of reaction, or activation parameters for its specific reactions can be provided.
Isotopic Labeling Studies for Mechanism Elucidation
No isotopic labeling studies specifically designed to elucidate the reaction mechanisms of this compound have been found in public research databases. Such studies would be invaluable in confirming reaction intermediates and transition states but have not been documented for this compound.
Synthetic Applications and Chemical Transformations of 2 Methoxyisonicotinoyl Chloride
Derivatization to Carboxylic Acid Derivatives
The acyl chloride functionality of 2-methoxyisonicotinoyl chloride makes it an excellent precursor for a range of carboxylic acid derivatives, including esters, amides, and anhydrides.
Esterification Reactions for Diverse Ester Synthesis
The reaction of this compound with alcohols or phenols in the presence of a base yields the corresponding esters. This transformation, known as esterification, is a fundamental process in organic synthesis. chemguide.co.uk The use of a base, such as triethylamine (B128534) or pyridine (B92270), is crucial to neutralize the hydrogen chloride byproduct generated during the reaction. mdpi.com
The general reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion to form the ester. The Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol, provides a related but distinct route to esters. masterorganicchemistry.com In the context of this compound, its high reactivity often circumvents the need for the harsher conditions of Fischer esterification. chemguide.co.uk
The synthesis of various esters from acyl chlorides is a well-established method. For instance, the reaction of acyl chlorides with alcohols at room temperature can be vigorous, producing the ester and hydrogen chloride. chemguide.co.uk The choice of alcohol can range from simple alkyl alcohols to more complex polyfunctional molecules, allowing for the synthesis of a diverse array of esters.
Table 1: Examples of Esterification Reactions
| Alcohol/Phenol | Product | Reaction Conditions |
| Methanol | Methyl 2-methoxyisonicotinate | Base (e.g., triethylamine), inert solvent |
| Ethanol | Ethyl 2-methoxyisonicotinate | Base (e.g., triethylamine), inert solvent |
| Phenol | Phenyl 2-methoxyisonicotinate | Base (e.g., pyridine), inert solvent |
This table is illustrative and provides a general representation of esterification reactions.
Amidation Reactions for Mono- and Disubstituted Amide Synthesis
This compound readily reacts with primary and secondary amines to form the corresponding amides. This reaction, a type of nucleophilic acyl substitution, is a cornerstone of organic and medicinal chemistry for the construction of the amide bond, a key linkage in peptides and many pharmaceuticals. libretexts.orgyoutube.com The reaction is typically carried out in the presence of a base to scavenge the HCl produced. fishersci.it
The general mechanism involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acyl chloride. youtube.com The subsequent loss of a chloride ion and a proton from the nitrogen atom yields the amide. A variety of amines, including ammonia, primary alkyl and aryl amines, and secondary amines, can be used to generate unsubstituted, mono-substituted, and di-substituted amides, respectively. libretexts.org
Several methods exist for amide synthesis, including the use of coupling reagents like DCC (dicyclohexylcarbodiimide) with carboxylic acids. libretexts.org However, the high reactivity of acyl chlorides provides a direct and often high-yielding route to amides. fishersci.it The Schotten-Baumann reaction conditions, which involve an amine, an acyl chloride, and a base, are frequently employed for this transformation. fishersci.it
Table 2: Examples of Amidation Reactions
| Amine | Product | Reaction Conditions |
| Ammonia | 2-Methoxyisonicotinamide | Base (e.g., triethylamine), inert solvent |
| Methylamine | N-Methyl-2-methoxyisonicotinamide | Base (e.g., triethylamine), inert solvent |
| Aniline | N-Phenyl-2-methoxyisonicotinamide | Base (e.g., pyridine), inert solvent |
| Dimethylamine | N,N-Dimethyl-2-methoxyisonicotinamide | Base (e.g., triethylamine), inert solvent |
This table is illustrative and provides a general representation of amidation reactions.
Anhydride (B1165640) Formation via Reaction with Carboxylic Acids
The reaction of this compound with a carboxylic acid in the presence of a base, such as pyridine or triethylamine, leads to the formation of a mixed anhydride. jackwestin.com This process involves the nucleophilic attack of the carboxylate anion on the acyl chloride. jackwestin.com
Mixed anhydrides are valuable reactive intermediates in their own right, often used in peptide synthesis and other acylation reactions. google.com The formation of an anhydride from an acyl chloride and a carboxylic acid is a standard method for activating the carboxylic acid. jackwestin.com For instance, a new type of mixed anhydride has been prepared from a carboxylic acid and methanesulfonyl chloride for the synthesis of potential antitumor agents. nih.gov While thionyl chloride is commonly used to convert carboxylic acids into acyl chlorides, chemguide.co.ukchemistrysteps.comlibretexts.org the subsequent reaction of the acyl chloride with another carboxylic acid molecule can lead to anhydride formation, especially if the thionyl chloride is not in excess. sciencemadness.org
Carbon-Carbon Bond Forming Transformations
Beyond derivatization, this compound is a valuable partner in carbon-carbon bond-forming reactions, enabling the synthesis of ketones through cross-coupling and acylation reactions.
Ketone Synthesis through Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboron compounds and various organic halides or triflates. libretexts.orgyoutube.com While traditionally used for coupling aryl or vinyl halides, this methodology has been extended to include acyl chlorides for the synthesis of ketones. nih.gov
In this context, this compound can be coupled with an organoboronic acid in the presence of a palladium catalyst and a base to yield the corresponding ketone. nih.gov This reaction offers a direct route to unsymmetrical ketones with high functional group tolerance. The catalytic cycle generally involves the oxidative addition of the acyl chloride to the Pd(0) catalyst, followed by transmetalation with the organoboronic acid and subsequent reductive elimination to afford the ketone and regenerate the catalyst. libretexts.org Although aryl chlorides can be challenging substrates for Suzuki-Miyaura coupling, the use of specific ligands and conditions can facilitate the reaction. libretexts.orgresearchgate.net
Table 3: Examples of Suzuki-Miyaura Coupling for Ketone Synthesis
| Organoboronic Acid | Product | Catalyst/Base System |
| Phenylboronic acid | (2-Methoxypyridin-4-yl)(phenyl)methanone | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) |
| Vinylboronic acid | 1-(2-Methoxypyridin-4-yl)prop-2-en-1-one | Pd catalyst, Base |
| Methylboronic acid | 1-(2-Methoxypyridin-4-yl)ethan-1-one | Pd catalyst, Base |
This table is illustrative and provides a general representation of Suzuki-Miyaura coupling reactions for ketone synthesis.
Friedel-Crafts Acylation of Aromatic Systems
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. libretexts.orglibretexts.orglibretexts.org In this reaction, this compound acts as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to acylate an aromatic substrate like benzene (B151609) or a substituted derivative. chemguide.co.ukchemguide.co.uk
The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of the acyl chloride with the Lewis acid. chemguide.co.uk This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a ketone. youtube.com The Friedel-Crafts acylation is a fundamental method for synthesizing aromatic ketones and is widely used in both laboratory and industrial settings. byjus.comntu.edu.tw For example, the acylation of 2-methoxynaphthalene (B124790) has been studied using various zeolite catalysts. ntu.edu.twresearchgate.net The choice of solvent can influence the regioselectivity of the acylation on substrates like naphthalene. sciencemadness.org
Utilization in the Construction of Advanced Chemical Scaffolds
This compound serves as a versatile building block in the synthesis of complex molecular architectures, finding application in the construction of functionalized heterocycles, the development of novel polymeric materials, and the modification of material surfaces. Its reactive acyl chloride group, coupled with the electronic properties of the methoxy-substituted pyridine ring, allows for a diverse range of chemical transformations.
Synthesis of Functionalized Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and functional materials. nih.govnd.edu The development of efficient methods for their synthesis is a significant focus of contemporary chemical research. nih.govpitt.edu this compound provides a valuable starting point for the construction of various heterocyclic systems.
The acyl chloride functionality readily participates in reactions with a wide array of nucleophiles, enabling the introduction of the 2-methoxypyridin-4-yl moiety into larger, more complex structures. For instance, its reaction with amines or alcohols bearing other functional groups can lead to the formation of amides or esters, which can then undergo subsequent intramolecular cyclization reactions to form fused heterocyclic systems. The methoxy (B1213986) group on the pyridine ring can also influence the reactivity and selectivity of these transformations, and can itself be a site for further chemical modification.
| Reagent Type | Resulting Heterocycle | Significance |
| Diamines | Substituted Benzimidazoles | Core structures in pharmaceuticals |
| Amino Alcohols | Oxazine Derivatives | Important pharmacophores |
| Hydrazides | Triazole Derivatives | Found in antifungal agents |
This table illustrates potential synthetic routes to various nitrogen-containing heterocycles starting from this compound and appropriate bifunctional reagents.
Integration into Polymeric Materials and Macromolecular Structures
The reactivity of this compound makes it a suitable monomer or functionalizing agent in the synthesis of polymers and macromolecules. Its ability to react with difunctional or polyfunctional monomers, such as diols or diamines, allows for its incorporation into polyester (B1180765) or polyamide chains. This can impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or the ability to coordinate with metal ions through the pyridine nitrogen.
Furthermore, this compound can be used to modify the surface of existing polymers. By grafting this molecule onto a polymer backbone, the surface properties can be tailored for specific applications, such as improving adhesion, altering hydrophilicity, or introducing sites for further chemical reactions.
| Polymer Type | Method of Incorporation | Potential Application |
| Polyamides | Polycondensation with diamines | High-performance fibers |
| Polyesters | Polycondensation with diols | Biodegradable materials |
| Modified Polystyrene | Grafting onto the polymer | Functionalized resins for catalysis |
This table provides examples of how this compound can be integrated into different types of polymeric structures and the potential applications of the resulting materials.
Surface Functionalization of Materials (e.g., Acyl Chloride-Modified Carbon Substrates)
The functionalization of material surfaces is crucial for a wide range of technologies, including sensors, catalysis, and biocompatible materials. Acyl chlorides are effective reagents for modifying surfaces that possess nucleophilic groups, such as hydroxyl or amine functionalities. nih.govnih.gov
This compound can be employed to functionalize surfaces like silica, metal oxides, or carbon-based materials that have been pre-treated to introduce these reactive sites. For example, amorphous carbon substrates can be modified to present acyl chloride groups on their surface. nih.govnih.gov This creates a reactive platform for the subsequent attachment of a variety of molecules, including those containing alcohol, thiol, or amine groups. nih.govnih.gov The 2-methoxypyridinyl group introduced onto the surface can then influence the surface's chemical and physical properties, such as its wettability, and can also serve as a ligand for capturing metal ions or as a recognition site in biosensors. The covalent attachment via the acyl chloride ensures a robust and stable functionalization. nih.gov
| Substrate | Functionalization Chemistry | Resulting Surface Property |
| Silicon Dioxide | Reaction with surface silanol (B1196071) groups | Altered hydrophobicity |
| Gold | Formation of self-assembled monolayers | Tailored for specific protein binding |
| Carbon Nanotubes | Covalent attachment to oxidized sites | Enhanced dispersibility in solvents |
This table outlines various substrates that can be functionalized with this compound and the resulting changes in surface properties.
Green Chemistry Principles in the Synthesis and Application of 2 Methoxyisonicotinoyl Chloride
Strategies for Solvent Minimization and Replacement with Greener Alternatives
Solvents constitute a significant portion of the waste generated in many chemical processes. acs.org Therefore, a key focus of green chemistry is to minimize their use or replace them with more environmentally friendly alternatives. acs.org
Solvent-Free Reactions: The ideal scenario from a green chemistry perspective is to conduct reactions without any solvent. nih.gov While not always feasible, exploring solvent-free conditions for the synthesis and reactions of 2-methoxyisonicotinoyl chloride is a primary strategy.
Greener Solvent Alternatives: When solvents are necessary, the focus shifts to using "greener" options. These include water, supercritical fluids, and ionic liquids. mdpi.com
Water: As a non-toxic, non-flammable, and readily available solvent, water is an attractive green solvent. mdpi.com Research has shown successful synthesis of various heterocyclic compounds in aqueous media. mdpi.com
Ionic Liquids (ILs): These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. nih.gov They can also be recycled, further minimizing waste. Ruthenium(III) chloride-catalyzed acylation of alcohols has been successfully demonstrated in the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF(6)]), with both the catalyst and ionic liquid being recyclable. nih.gov
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors, such as choline (B1196258) chloride and urea, that form a liquid with a lower melting point than the individual components. researchgate.netresearchgate.net DESs are often biodegradable, have low toxicity, and can be prepared from inexpensive starting materials. mdpi.comnih.gov They have been successfully used as a medium for quaternization reactions and in the synthesis of isoquinoline (B145761) derivatives. researchgate.netmdpi.comnih.gov
The following table summarizes some greener solvent alternatives and their potential applications in reactions involving acyl chlorides:
| Green Solvent Alternative | Key Properties | Potential Application in Acyl Chloride Chemistry |
| Water | Non-toxic, non-flammable, readily available | Synthesis of heterocyclic compounds |
| Ionic Liquids (e.g., [bmim][PF(6)]) | Low vapor pressure, recyclable | Catalytic acylation reactions |
| Deep Eutectic Solvents (e.g., Choline chloride:urea) | Biodegradable, low toxicity, inexpensive | Quaternization and other organic syntheses |
Optimization for Enhanced Atom Economy and Reduction of Waste Generation in Acylation Reactions
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. libretexts.org The goal is to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. libretexts.orggreenchemistry-toolkit.org
In acylation reactions involving this compound, the choice of acylating agent and reaction conditions significantly impacts the atom economy. Traditional Friedel-Crafts acylation reactions often use stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride (AlCl₃), which generate significant amounts of waste that is difficult to dispose of. core.ac.uk
To improve atom economy and reduce waste, several strategies can be employed:
Catalytic Acylation: Using catalytic amounts of a reusable catalyst instead of stoichiometric reagents dramatically reduces waste. nih.gov Zeolites, for example, have been investigated as reusable, solid acid catalysts for the acylation of aromatic compounds. core.ac.ukresearchgate.netresearchgate.net
Alternative Acylating Agents: While acyl chlorides are common, exploring the use of anhydrides as acylating agents can sometimes offer advantages in terms of byproducts. However, the reactivity and selectivity must be carefully considered for each specific application.
The E-factor, which is the ratio of the mass of waste to the mass of the product, is a useful metric for quantifying the environmental impact of a chemical process. acs.org By applying green chemistry principles, the E-factor for processes involving this compound can be significantly reduced.
Development of Catalytic Methodologies for Improved Efficiency and Sustainability
The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates, improve selectivity, and often operate under milder conditions, all of which contribute to more efficient and sustainable processes. nih.gov
Heterogeneous Catalysts: Solid catalysts, such as zeolites and metal oxides, offer significant advantages in terms of ease of separation from the reaction mixture and potential for reuse. mdpi.com
Zeolites: These microporous aluminosilicates can act as shape-selective catalysts in acylation reactions, favoring the formation of specific isomers. core.ac.ukresearchgate.netresearchgate.net For instance, in the acylation of 2-methoxynaphthalene (B124790), different types of zeolites have been shown to influence the product distribution. core.ac.ukresearchgate.netresearchgate.net
Supported Catalysts: Active catalytic species can be immobilized on solid supports, such as alumina (B75360) or silica. For example, zinc chloride supported on alumina has been used as a catalyst for methyl chloride synthesis. mdpi.comresearchgate.net This approach combines the catalytic activity of the metal chloride with the benefits of a heterogeneous system. Supported imidazolium-chloroaluminate has also been shown to be an effective catalyst for Friedel-Crafts acylation. thaiscience.info
Homogeneous Catalysts: While separation can be more challenging, homogeneous catalysts can offer high activity and selectivity.
Metal Chlorides: Lewis acids like iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂) can catalyze acylation and other reactions. google.com The use of catalytic amounts of these metals is preferable to stoichiometric quantities.
Ruthenium Catalysts: Ruthenium(III) chloride has been shown to be an effective catalyst for the acylation of alcohols and phenols in ionic liquids, offering a recyclable catalytic system. nih.gov Chlorine-modified ruthenium catalysts have also been investigated for selective hydrodeoxygenation reactions. researchgate.net
The development of novel catalytic systems for the synthesis and application of this compound is an active area of research, with the goal of creating more sustainable and economically viable chemical processes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methoxyisonicotinoyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via chlorination of 2-methoxyisonicotinic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Key parameters include temperature (50–70°C), solvent choice (e.g., anhydrous dichloromethane or toluene), and reaction time (4–6 hours). Excess chlorinating agent (1.5–2.0 equivalents) improves conversion, but rigorous drying is critical to avoid hydrolysis. Purification via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) is advised. Yield optimization requires monitoring by TLC or HPLC to detect intermediates like the carboxylic acid derivative .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Verify methoxy group (δ ~3.9–4.1 ppm for ¹H; δ ~55–60 ppm for ¹³C) and acyl chloride carbonyl (δ ~170–175 ppm in ¹³C).
- FTIR : Confirm C=O stretch (~1800 cm⁻¹, characteristic of acyl chlorides) and absence of O-H peaks (~2500–3300 cm⁻¹) to rule out hydrolysis.
- Mass Spectrometry : ESI-MS or GC-MS should show a molecular ion peak matching the molecular weight (C₇H₅ClNO₂: 175.57 g/mol). Cross-reference with published spectra for validation .
Advanced Research Questions
Q. What strategies address contradictory data in pharmacological studies involving this compound derivatives?
- Methodological Answer : Contradictions in bioactivity data (e.g., varying IC₅₀ values in antimitotic assays) may arise from differences in:
- Cellular models : Primary vs. immortalized cell lines (e.g., HeLa vs. primary fibroblasts) may show divergent responses due to telomerase activity or metabolic pathways .
- Compound stability : Hydrolysis of the acyl chloride group under aqueous assay conditions can reduce potency. Use stability studies (HPLC monitoring at pH 7.4) to adjust experimental timelines.
- Dosage protocols : Pre-incubation times and solvent carriers (e.g., DMSO concentration ≤0.1%) must be standardized. Statistical tools like ANOVA with post-hoc tests can identify outliers .
Q. How does the electronic nature of substituents on the isonicotinoyl ring influence reactivity in cross-coupling reactions?
- Methodological Answer : The methoxy group at the 2-position is electron-donating, which directs electrophilic substitution to the 4-position. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), steric hindrance from the methoxy group may reduce reactivity with bulky boronic acids. Computational modeling (DFT) can predict regioselectivity, while kinetic studies (monitored by ¹H NMR) quantify reaction rates. Compare with analogs (e.g., 2-chloro-5-methoxy derivatives) to isolate electronic vs. steric effects .
Data Analysis and Experimental Design
Q. What in vitro assays are most suitable for evaluating the antimitotic activity of this compound derivatives?
- Methodological Answer :
- Tubulin Polymerization Assay : Measure inhibition of microtubule formation using purified tubulin and fluorescence-based detection (e.g., paclitaxel as a control).
- Cell Cycle Analysis : Flow cytometry with propidium iodide staining to identify G2/M arrest in treated cells.
- Immunofluorescence : Visualize mitotic spindle disruption using α/β-tubulin antibodies. Validate results with positive controls (e.g., colchicine) and dose-response curves to calculate EC₅₀ values .
Q. How should researchers design stability studies for this compound under physiological conditions?
- Methodological Answer :
- Hydrolysis Kinetics : Incubate the compound in PBS (pH 7.4) at 37°C. Sample at intervals (0, 1, 2, 4, 8, 24 hours) and quantify degradation via HPLC-UV (λ = 254 nm).
- Degradation Products : Identify hydrolyzed products (e.g., 2-methoxyisonicotinic acid) using LC-MS.
- Temperature Sensitivity : Store aliquots at -20°C, 4°C, and 25°C to assess shelf-life. Use argon/vacuum sealing to mitigate moisture ingress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
